5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide
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Overview
Description
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide is a chemical compound known for its unique structural features and potential applications in various fields. It contains a cyclopropoxy group, a dimethylamino group, and a trifluoromethyl group attached to an isonicotinamide core. This combination of functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isonicotinamide Core: The isonicotinamide core can be synthesized by reacting isonicotinic acid with appropriate amines under dehydrating conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropyl halides.
Addition of the Dimethylamino Group: The dimethylamino group is typically introduced through a nucleophilic substitution reaction using dimethylamine.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be added using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropylmethoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide
- 5-Trifluoromethyl-1,2,3-triazoles
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
Uniqueness
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)isonicotinamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity, biological activity, and physicochemical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13F3N2O2 |
---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C12H13F3N2O2/c1-17(2)11(18)8-5-10(12(13,14)15)16-6-9(8)19-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
HYISHYOYTAETHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=NC=C1OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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